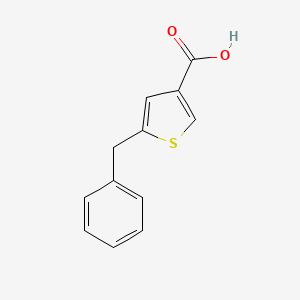

5-Benzylthiophene-3-carboxylic acid

Description

5-Benzylthiophene-3-carboxylic acid (CAS: 1546027-25-1) is a thiophene derivative featuring a benzyl substituent at the 5-position and a carboxylic acid group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.28 g/mol, and it is commercially available at 95% purity . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its reactive carboxylic acid moiety and aromatic thiophene core .

Properties

IUPAC Name |

5-benzylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)10-7-11(15-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYDAHAQVOBLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5-Benzylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzylthiophene-3-carboxylic acid is primarily related to its ability to interact with biological targets through electrostatic and hydrophobic interactions. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-benzylthiophene-3-carboxylic acid are compared below with analogous benzo[b]thiophene and thiophene derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₀O₂S | 218.28 | 1546027-25-1 | Benzyl (C5), -COOH (C3) | Thiophene, carboxylic acid |

| Benzo[b]thiophene-3-acetic acid, 5-methyl- | C₁₂H₁₂O₂S | 220.07* | 118743-12-7 | Methyl (C5), -CH₂COOH (C3) | Benzothiophene, acetic acid |

| Benzo[b]thiophene-3-acetic acid, 5-methoxy- | C₁₁H₁₀O₃S | 222.26 | 30129-68-1 | Methoxy (C5), -CH₂COOH (C3) | Benzothiophene, acetic acid, methoxy |

| Ethyl 2-(1-benzothiophen-3-yl)acetate | C₁₂H₁₂O₂S | 236.29 | N/A | Ethyl ester (C3) | Benzothiophene, ester |

Structural and Functional Differences

Core Structure: The target compound contains a monocyclic thiophene ring, while the benzo[b]thiophene derivatives feature a fused benzene-thiophene ring system, enhancing aromaticity and steric bulk . Substituent variations significantly influence polarity and reactivity. For example, the carboxylic acid group in this compound offers hydrogen-bonding capacity and acidity (pKa ~4-5), whereas ester derivatives (e.g., ethyl 2-(1-benzothiophen-3-yl)acetate) exhibit lower polarity and higher lipophilicity (LogP ~2.7) .

Substituent Effects :

- The benzyl group in the target compound introduces steric hindrance and lipophilicity (calculated LogP ~3.1), whereas methyl or methoxy groups in benzo[b]thiophene analogs reduce steric bulk and modulate electronic properties (e.g., methoxy’s electron-donating effect) .

Molecular Weight and Applications :

- Higher molecular weight derivatives like ethyl 2-(1-benzothiophen-3-yl)acetate (236.29 g/mol) are often used as intermediates in drug synthesis, while the lower-weight 5-methoxy variant (222.26 g/mol) may serve as a precursor for bioactive molecules .

Biological Activity

5-Benzylthiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its antitubercular, anticancer, and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzyl halides and carboxylic acid functionalization. Various synthetic routes have been explored to enhance yield and purity.

Antitubercular Activity

Recent studies have evaluated the antitubercular activity of related thiophene derivatives, revealing significant findings:

- Minimum Inhibitory Concentration (MIC) : A derivative similar to this compound demonstrated an MIC value of 1.9 µM against Mycobacterium tuberculosis .

- Mechanism : The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for the survival of M. tuberculosis.

Anticancer Activity

This compound has shown promise in various cancer cell lines:

- Cytotoxicity : Compounds related to this structure exhibited IC50 values ranging from 2.62 to 4.85 µM against HepG2 cancer cells . This suggests a strong potential for development as an anticancer agent.

- Selectivity : Notably, these compounds displayed low cytotoxicity against normal human fibroblasts, indicating a selective action against cancer cells .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been examined:

- Activity Against Gram-positive Bacteria : Some derivatives showed moderate antibacterial activity with MIC values greater than 128 µg/mL against Staphylococcus aureus and other pathogens .

- Role of Carboxylic Acid : The presence of the carboxylic acid group at the C3 position is crucial for enhancing antibacterial activity, as evidenced by comparative studies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antitubercular Evaluation : A study synthesized various thiophene derivatives and assessed their activity against M. tuberculosis, highlighting the structure-activity relationship that favors the incorporation of electron-withdrawing groups for enhanced potency .

- Cytotoxicity Studies : Research involving MTT assays on breast cancer cell lines indicated that modifications to the benzyl group significantly affect cytotoxicity profiles, with certain substitutions leading to improved selectivity for cancer cells over normal cells .

- Antibacterial Testing : A systematic evaluation using microbroth dilution methods demonstrated that while some derivatives were effective against Gram-positive bacteria, others failed to show significant activity, emphasizing the importance of structural features in determining efficacy .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 5-Benzylthiophene-3-carboxylic acid?

While direct synthesis is not detailed in the provided literature, analogous benzothiophene-carboxylic acids (e.g., 1-Benzothiophene-3-carboxylic acid) suggest that Suzuki-Miyaura coupling could introduce the benzyl group at the 5-position, followed by carboxylation at the 3-position using CO₂ or Grignard reactions. Purification via recrystallization (as seen for 1-Benzothiophene-5-carboxylic acid, mp 213–214°C ) is recommended. Validate intermediates using LC-MS or TLC (common in catalog protocols ).

Q. How can the purity of this compound be determined experimentally?

Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and compare retention times to standards. Melting point analysis (e.g., 1-Benzothiophene-5-carboxylic acid has mp 213–214°C ) can corroborate purity. For quantification, integrate NMR peaks (e.g., aromatic protons in thiophene derivatives ) and ensure >95% purity, as required for research-grade compounds in catalogs .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : Analyze aromatic protons (δ 7–8 ppm for benzothiophene ) and the carboxylic acid proton (broad ~δ 12–13 ppm).

- IR : Confirm the carboxylic acid group (C=O stretch ~1700 cm⁻¹, O-H stretch ~2500–3000 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀O₂S: theoretical 226.05).

Advanced Research Questions

Q. How to address discrepancies in NMR data when synthesizing derivatives (e.g., ester or amide analogs)?

Contradictions may arise from rotational isomerism or solvent effects. For example, ester derivatives might show split peaks due to restricted rotation. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to resolve overlaps. Compare with computed spectra (DFT) for validation .

Q. What reaction conditions optimize the carboxylation of 5-Benzylthiophene intermediates?

Catalytic carboxylation using Pd catalysts (e.g., Pd(OAc)₂) under CO₂ atmosphere (1–3 atm) at 80–100°C has been effective for thiophene-3-carboxylic acids . Monitor pH to avoid decarboxylation (common in acidic conditions). Use anhydrous solvents (e.g., DMF) to minimize side reactions.

Q. How can solubility challenges in aqueous media be mitigated for bioactivity assays?

- Salt Formation : Convert to sodium/potassium salts using NaOH/KOH (e.g., as seen for 4-Biphenylcarboxylic acid ).

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) via regioselective substitution, balancing solubility and activity .

Q. What strategies resolve low yields in Suzuki coupling for benzyl group introduction?

- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

- Use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling.

- Pre-activate boronic acids with pinacol ester protection (improves stability ).

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results vs. NMR integration?

- Scenario : HPLC shows 98% purity, but NMR suggests impurities.

- Resolution : Impurities may lack UV activity (e.g., inorganic salts). Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV active species. Cross-validate with elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.